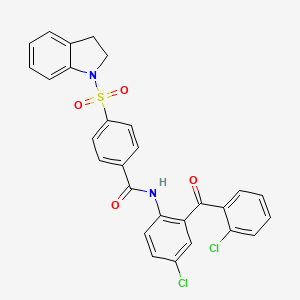

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H20Cl2N2O4S/c29-20-11-14-25(23(17-20)27(33)22-6-2-3-7-24(22)30)31-28(34)19-9-12-21(13-10-19)37(35,36)32-16-15-18-5-1-4-8-26(18)32/h1-14,17H,15-16H2,(H,31,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDMOCFSYGSNQMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=C(C=C(C=C4)Cl)C(=O)C5=CC=CC=C5Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by relevant data and case studies.

Synthesis and Structural Characteristics

The synthesis of N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions, including:

- Formation of the Benzoyl Intermediate : The initial step involves the reaction of 2-chlorobenzoyl chloride with 4-chloroaniline to yield 4-chloro-2-(2-chlorobenzoyl)aniline.

- Amidation : The benzoyl intermediate is then reacted with indoline sulfonamide derivatives to form the target compound.

The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may act as an inhibitor or modulator of various enzymes and receptors, leading to diverse physiological effects. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, thus showcasing anti-inflammatory properties.

- Receptor Binding : It has been observed to bind to certain receptors, potentially affecting signal transduction pathways related to cell growth and apoptosis.

Anticancer Activity

Recent studies have indicated that N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide exhibits significant anticancer properties. For example:

- In vitro Studies : Research has shown that this compound effectively induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis .

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential therapeutic applications in treating chronic inflammatory diseases .

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Effects : A study conducted on breast cancer cell lines revealed that treatment with N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide resulted in a significant reduction in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Inflammatory Response Modulation : In an animal model of arthritis, administration of this compound led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers .

Comparison with Similar Compounds

Research Findings and Implications

- Druglikeness : The indoline sulfonyl group aligns with "Rule of 5" criteria for oral bioavailability, but low solubility may limit formulations .

- Comparative Efficacy : In silico docking studies suggest the indoline moiety enhances binding affinity to kinases compared to furan/thiophene analogues (), though experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-4-(indolin-1-ylsulfonyl)benzamide?

- Methodology : Synthesis typically involves sequential coupling reactions. For example, amide bond formation using carbodiimide-based coupling agents (e.g., EDCl or DCC) in anhydrous solvents like DMF or THF. Intermediate purification via column chromatography or preparative HPLC is critical to isolate the target compound. Characterization relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the compound’s structure validated spectroscopically?

- Methodology : Nuclear Overhauser Effect (NOE) experiments in NMR can resolve spatial proximity of substituents, particularly for distinguishing regioisomers. Infrared (IR) spectroscopy identifies functional groups (e.g., sulfonyl, benzoyl). Mass spectrometry (MS) with electrospray ionization (ESI) or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. What solvent systems are optimal for solubility during biological assays?

- Methodology : Due to the compound’s lipophilic nature (from chloro and benzoyl groups), use DMSO as a primary solvent, followed by dilution in aqueous buffers containing 0.1% Tween-80 or cyclodextrins to prevent precipitation. Dynamic light scattering (DLS) can monitor aggregation in real-time .

Advanced Research Questions

Q. How can conflicting crystallographic data be resolved during structural determination?

- Methodology : Employ SHELXL for refinement, particularly for handling twinning or high thermal motion in halogenated aromatic systems. Use the Hooft parameter to assess data quality and apply restraints for disordered regions. Multi-conformer models may improve R-factors in cases of partial occupancy .

Q. What strategies address low bioavailability in pharmacokinetic studies?

- Methodology : Introduce hydrophilic prodrug moieties (e.g., phosphate esters) at the sulfonyl group. Alternatively, nanoformulation using liposomes or polymeric nanoparticles enhances systemic circulation. Monitor metabolic stability via liver microsome assays and CYP450 inhibition profiling .

Q. How can structure-activity relationship (SAR) studies optimize target binding affinity?

- Methodology : Systematically modify substituents:

- Chlorine positions : Replace para-chloro with trifluoromethyl to enhance hydrophobic interactions.

- Indolinylsulfonyl group : Introduce electron-withdrawing groups (e.g., nitro) to modulate π-π stacking.

Computational docking (e.g., AutoDock Vina) with homology models of target enzymes (e.g., kinases) predicts binding modes. Validate via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. How are reaction intermediates stabilized during multi-step synthesis?

- Methodology : Protect reactive amines with tert-butoxycarbonyl (Boc) or benzyl groups. Use low-temperature conditions (-78°C) for lithiation steps to prevent side reactions. Monitor intermediates via inline LC-MS to ensure purity before proceeding .

Data Analysis and Experimental Design

Q. How to interpret contradictory bioactivity data across cell lines?

- Methodology : Perform dose-response assays in isogenic cell lines (e.g., wild-type vs. CRISPR-edited) to isolate target-specific effects. Use RNA-seq to identify off-target pathways. Statistical tools like ANOVA with post-hoc Tukey tests differentiate significant variations .

Q. What crystallographic challenges arise from heavy atoms (e.g., chlorine)?

- Methodology : Chlorine’s high electron density causes absorption errors. Apply multi-scan corrections (SADABS or TWINABS) and use longer X-ray wavelengths (e.g., Cu-Kα) to mitigate. Anisotropic refinement improves displacement parameters .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.